Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine
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Overview
Description
Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a complex organic compound characterized by its unique structure, which includes a nitro group, a sulfonyl group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine typically involves multiple steps. One common method starts with the nitration of a methylbenzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different sulfonyl derivatives.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various amine and sulfonyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine
- 2-Methyl-5-nitrobenzenesulfonyl chloride
- Methyl 5-(2-((dichloromethyl)sulfonyl)-2-(5-nitro-2-furyl)vinyl)-2-furoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-methyl-1-(5-nitro-2-propan-2-ylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C11H16N2O4S/c1-8(2)18(16,17)11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
YXTVWJUXSNZRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CNC |
Origin of Product |
United States |
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